N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide
Description
This compound is a quinazolinone derivative featuring a 2,4-dimethoxyphenyl substituent at the 7-position and a 2-methoxybenzamide group at the 2-position of the tetrahydroquinazolinone core. The compound is of interest in medicinal chemistry due to the quinazolinone scaffold's prevalence in kinase inhibitors and other therapeutic agents .
Properties
Molecular Formula |
C24H23N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[7-(2,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H23N3O5/c1-30-15-8-9-16(22(12-15)32-3)14-10-19-18(20(28)11-14)13-25-24(26-19)27-23(29)17-6-4-5-7-21(17)31-2/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,29) |
InChI Key |
FYQTYHZBDUIZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC=C4OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond between the quinazolinone derivative and 2-methoxybenzoic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide may be studied for its potential as an enzyme inhibitor or receptor modulator due to its quinazolinone core, which is known to interact with various biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Quinazolinone derivatives have been investigated for their anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide would depend on its specific biological target. Generally, quinazolinone derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The methoxy groups and the amide linkage may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Structural Differences :
- The benzamide group has 3,5-dimethoxy substituents vs. the 2-methoxy in the target compound.
- The phenyl ring at the 7-position is 4-methylphenyl vs. 2,4-dimethoxyphenyl .
- The 4-methylphenyl group (logP ~3.9 in analog ) is less polar than 2,4-dimethoxyphenyl, leading to lower solubility but higher lipophilicity.
- Synthetic Notes: Both compounds likely share similar amide coupling pathways for benzamide attachment .
N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Key Differences :
- Lacks methoxy groups on the benzamide (plain benzamide vs. 2-methoxybenzamide).
- Substituent at the 7-position is 4-methylphenyl .
- Property Analysis: Molecular Weight: 357.41 vs. ~415–430 for the target compound (estimated), due to missing methoxy groups . logP: 3.916 (vs. higher for the target compound, given additional methoxy groups). Hydrogen Bonding: Reduced hydrogen bond acceptors (4 vs.
N-[7-(3,4-Dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide
- Structural Variations :
- Replaces 2-methoxybenzamide with 2-ethylbutanamide , a less polar aliphatic chain.
- 3,4-Dimethoxyphenyl at the 7-position vs. 2,4-dimethoxyphenyl.
- Functional Implications :
4-Methyl-N-{7-[4-(1-methylethyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide
- Notable Features: 4-Methylbenzamide instead of 2-methoxybenzamide. 4-Isopropylphenyl at the 7-position introduces steric bulk.
- Biological Relevance: The isopropyl group may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets. Methylbenzamide reduces hydrogen bond donor/acceptor count compared to methoxy derivatives .
Research Findings and Implications
- Benzamide vs. Aliphatic Amides : Methoxybenzamide derivatives generally exhibit higher target affinity but lower metabolic stability compared to aliphatic analogs .
- logP-PSA Balance : The target compound’s logP (~4.2) and polar surface area (~65 Ų*) strike a balance between solubility and cell permeability, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
